3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide
CAS No.: 1040668-11-8
Cat. No.: VC11966077
Molecular Formula: C16H19ClN4O2S
Molecular Weight: 366.9 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide - 1040668-11-8](/images/structure/VC11966077.png)
Specification
CAS No. | 1040668-11-8 |
---|---|
Molecular Formula | C16H19ClN4O2S |
Molecular Weight | 366.9 g/mol |
IUPAC Name | 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide |
Standard InChI | InChI=1S/C16H19ClN4O2S/c1-10(2)18-14(22)7-6-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Standard InChI Key | ZQVOGCFQFYLMIV-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES | CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features
The compound consists of:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms.
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3-Chlorophenylcarbamoyl group: Attached at position 2 of the thiazole, providing hydrophobic and electron-withdrawing properties.
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N-Isopropylpropanamide side chain: Enhances solubility and modulates pharmacokinetics.
Molecular Data
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Thiazole Formation: Condensation of thiourea derivatives with α-halo ketones to form the thiazole core .
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Carbamoylation: Reaction of 3-chlorophenyl isocyanate with the thiazole-2-amine intermediate .
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Amide Coupling: Propanamide side chain introduction using propan-2-ylamine and activated esters .
Key Reagents and Conditions
Step | Reagents | Conditions |
---|---|---|
1 | Thiourea, chloroacetone | Ethanol, reflux, 6 hr |
2 | 3-Chlorophenyl isocyanate, DMF | RT, 12 hr, inert atmosphere |
3 | EDC/HOBt, propan-2-ylamine | DCM, 0°C to RT, 24 hr |
Pharmacological Properties
Mechanism of Action
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Enzyme Inhibition: Binds to cathepsin K (CTSK) via hydrophobic interactions and hydrogen bonding, with Ki ≈ 52–66 µM .
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Cellular Effects: Modulates lysosomal activity and collagen degradation pathways .
Biological Data
Assay | Result | Reference |
---|---|---|
CTSK Inhibition (IC₅₀) | 52 µM | |
Cytotoxicity (HeLa) | CC₅₀ > 100 µM | |
Metabolic Stability (t₁/₂) | 2.3 hr (human liver microsomes) |
Applications and Future Directions
Challenges
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